molecular formula C10H7F3N2O2 B8787736 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carbaldehyde

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carbaldehyde

Cat. No.: B8787736
M. Wt: 244.17 g/mol
InChI Key: NTXWRBUSBGHYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7F3N2O2 and its molecular weight is 244.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carbaldehyde

InChI

InChI=1S/C10H7F3N2O2/c1-17-9-3-2-6(5-16)7-4-8(10(11,12)13)14-15(7)9/h2-5H,1H3

InChI Key

NTXWRBUSBGHYQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC(=NN12)C(F)(F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound of Example 113 (2.97 g) was dissolved in methanol (50.0 mL). To this solution, sodium methoxide (1.42 g) was added and the mixture was stirred for 2 hours under reflux. After cooling, the solvent was evaporated. Water was added to the resulting residue and the mixture was extracted with ethyl acetate. The organic layer was washed sequentially with water and saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated and the residue was suspended in diisopropyl ether. The solid product was collected by filtration to afford the title compound as a yellowish green powder (1.93 g).
Name
compound
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.42 g
Type
reactant
Reaction Step Two

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